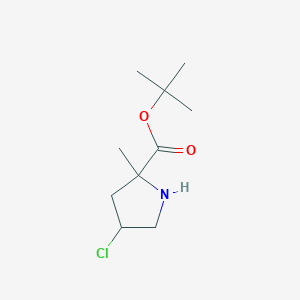
tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a methyl group attached to a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-chloro-2-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolidine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohol derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The presence of the tert-butyl group and the chloro substituent can influence the binding affinity and specificity of the compound towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate is unique due to the presence of the chloro substituent and the tert-butyl ester group, which confer distinct chemical and physical properties. These features make it a valuable compound in organic synthesis and scientific research, offering unique reactivity and selectivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H18ClNO2 |
|---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
tert-butyl 4-chloro-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H18ClNO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
LTUXDANUSPJQSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CN1)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


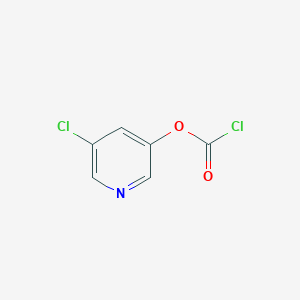
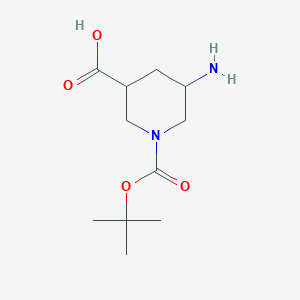
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)

![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
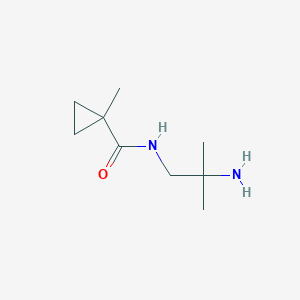
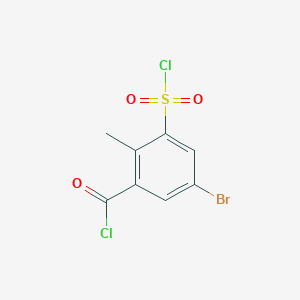
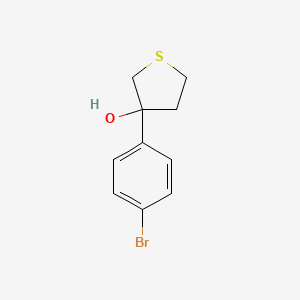
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)

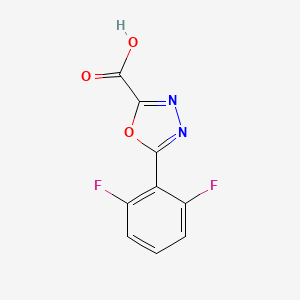
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
